molecular formula C8H15NS2 B1195363 1-Isothiocyanato-6-(methylthio)hexane CAS No. 4430-39-1

1-Isothiocyanato-6-(methylthio)hexane

Cat. No. B1195363
CAS RN: 4430-39-1
M. Wt: 189.3 g/mol
InChI Key: YIBXPFAXPUDDTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanate compounds involves various strategies depending on the desired chemical structure and properties. Although specific synthesis methods for 1-Isothiocyanato-6-(methylthio)hexane are not directly mentioned in the available literature, similar compounds have been synthesized through processes such as the homologation of hexopyranosides or the reaction of hexarhenium(III) complexes with terminal isothiocyanate ligands. These methods highlight the versatility of isothiocyanate synthesis, involving reactions under specific conditions to achieve the desired molecular configuration (Benito et al., 1999) (Yoshimura et al., 2003).

Molecular Structure Analysis

The molecular structure of isothiocyanate derivatives has been extensively studied, revealing insights into their complex configurations. For instance, 1-Isothiocyanatosilatrane derivatives exhibit distorted trigonal bipyramidal coordination at the silicon atom, providing a basis for understanding the molecular structure of related isothiocyanate compounds (Singh et al., 2012).

Chemical Reactions and Properties

Isothiocyanates participate in a variety of chemical reactions, displaying unique reactivity and forming complex structures. For example, hexarhenium(III) complexes with isothiocyanate ligands undergo redox and emission characteristic changes, illustrating the chemical reactivity of isothiocyanate groups in different conditions (Yoshimura et al., 2003). Similarly, the synthesis and reactivity of 1-Isothiocyanatosilatrane highlight the chemical properties of isothiocyanate derivatives (Singh et al., 2012).

Physical Properties Analysis

The physical properties of isothiocyanate compounds, such as solubility, boiling points, and melting points, are crucial for their application in various scientific fields. Although specific data on 1-Isothiocyanato-6-(methylthio)hexane is not available, studies on similar compounds provide insights into the factors influencing their physical properties.

Chemical Properties Analysis

The chemical properties of isothiocyanate compounds, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are of significant interest. For example, the reactivity of 6-(Methylsulfinyl)hexyl isothiocyanate with inducible nitric oxide synthase expression illustrates the potential biological activity of isothiocyanate derivatives (Uto et al., 2005).

Scientific Research Applications

  • Glucosinolate Hydrolysis Products : 1-Isothiocyanato-6-(methylthio)hexane, identified as lesquerellin, is one of several ω-(methylthio)alkyl glucosinolate hydrolysis products isolated from crucifer and meadowfoam family seedmeals. These hydrolysis products, including lesquerellin, are of interest for their potential in organic synthesis and biological activities (Vaughn & Berhow, 2004).

  • Modification of Swern Oxidation : 6-(Methylthio)hexanoic acid, a compound related to 1-Isothiocyanato-6-(methylthio)hexane, has been used in modified Swern oxidation reactions. This process converts alcohols to aldehydes or ketones, and the compound can be easily separated and recycled (Liu & Vederas, 1996).

  • Skeletal Isomerization of Hexane : Studies on n-hexane isomerization over Pt-loaded H-β zeolites indicate that compounds like 1-Isothiocyanato-6-(methylthio)hexane might be involved in complex hydrocarbon reactions, impacting the selectivity and efficiency of such processes (Chu, Rosynek, & Lunsford, 1998).

  • Chemical Selectivity and Reactivity : Compounds structurally related to 1-Isothiocyanato-6-(methylthio)hexane have been studied for their chemical selectivity and reactivity, particularly in the context of skin sensitization potency (Meschkat, Barratt, & Lepoittevin, 2001).

  • Isothiocyanates in Human Glutathione Transferases : The catalytic properties of human glutathione transferases with isothiocyanate substrates, including 1-Isothiocyanato-6-(methylthio)hexane, have been examined. These studies are significant for understanding the role of isothiocyanates in human metabolism and potential therapeutic applications (Kolm et al., 1995).

  • Isothiocyanates in Disease Prevention and Treatment : Research on isothiocyanates, including sulforaphane (structurally related to 1-Isothiocyanato-6-(methylthio)hexane), has been conducted to understand their role in disease prevention and treatment. Clinical trials suggest potential applications against diseases like cancer and autism (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

properties

IUPAC Name

1-isothiocyanato-6-methylsulfanylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBXPFAXPUDDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196118
Record name 6-(Methylthio)hexyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; Penetrating raddish-like aroma
Record name 6-(Methylthio)hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 6-(Methylthio)hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.035-1.041 (20°)
Record name 6-(Methylthio)hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Isothiocyanato-6-(methylthio)hexane

CAS RN

4430-39-1
Record name 1-Isothiocyanato-6-(methylthio)hexane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)hexyl isothiocyanate
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Record name 6-(Methylthio)hexyl isothiocyanate
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URL https://comptox.epa.gov/dashboard/DTXSID40196118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-6-(methylsulfanyl)hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
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Record name 1-Isothiocyanato-6-(methylthio)hexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031574
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Noshita, Y Kidachi, H Funayama, H Kiyota… - European journal of …, 2009 - Elsevier
There is increasing demand for novel anti-inflammatory drugs with different mechanisms of action. We synthesized a series of isothiocyanates 2b–h based on 6-(methylsulfinyl)hexyl …
Number of citations: 22 www.sciencedirect.com
T Uto, DX Hou, O Morinaga, Y Shoyama - … in Pharmacological and …, 2012 - hindawi.com
6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) is a major bioactive compound in wasabi (Wasabia japonica), which is a typical Japanese pungent spice. Recently, in vivo and in vitro …
Number of citations: 50 www.hindawi.com
SF Vaughn, MA Berhow - Industrial Crops and Products, 2005 - Elsevier
Glucosinolates are a class of organic anions that can be hydrolyzed either enzymatically with myrosinase or non-enzymatically to form primarily isothiocyanates and/or nitriles. The …
Number of citations: 236 www.sciencedirect.com
HL Holland, FM Brown, BG Larsen, M Zabic - Tetrahedron: Asymmetry, 1995 - Elsevier
The fungi Helminthosporium species NRRL 4671 and Mortierella isabellina ATCC 42613 have been used for the biotransformation of a series of isothiocyanatoalkyl methyl sulfides and …
Number of citations: 48 www.sciencedirect.com
Ł Janczewski - Molecules, 2022 - mdpi.com
For decades, various plants have been studied as sources of biologically active compounds. Compounds with anticancer and antimicrobial properties are the most frequently desired. …
Number of citations: 21 www.mdpi.com
TK Lim - Edible Medicinal And Non-Medicinal Plants: Volume 7 …, 2013 - Springer
Alyssum does best in areas with a Mediterranean climate where temperatures are mild in winter and warmer in summer and with autumn and spring rainfall and drier periods in summer…
Number of citations: 3 link.springer.com

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